Maltoheptaose hydrate 90

描述

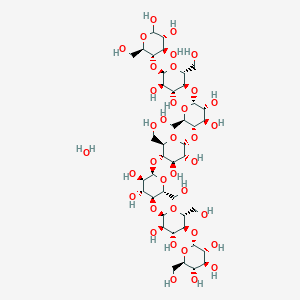

Maltoheptaose hydrate 90 is a maltooligosaccharide composed of seven glucose units. It is a mixture of oligosaccharides and monosaccharides, known for its effectiveness as a biocide and radiation absorber . The compound has a molecular formula of C₄₂H₇₄O₃₇ and a molecular weight of 1171 g/mol . It is primarily used in research and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Maltoheptaose hydrate can be synthesized through enzymatic processes involving cyclodextrin glucotransferase and cyclomaltodextrinase . The optimal conditions for this synthesis are a pH of 7.0 and a temperature of 30°C, with the presence of calcium ions. The sequential addition of these enzymes results in a higher conversion rate compared to simultaneous addition .

Industrial Production Methods: In industrial settings, maltoheptaose hydrate is produced using cyclodextrinase derived from Thermococcus species expressed in Bacillus subtilis . This method yields a high proportion of maltoheptaose, making it suitable for large-scale production. The specific activity of the enzyme is optimized at 90°C and pH 5.5, ensuring high substrate specificity and yield .

化学反应分析

Enzymatic Hydrolysis

Maltoheptaose hydrate 90 undergoes hydrolysis catalyzed by carbohydrate-active enzymes, yielding smaller oligosaccharides or glucose. Key reactions include:

Maltose Phosphorylase (MalP) Activity

-

Reaction : Maltoheptaose + Phosphate → Glucose-1-phosphate + Shorter maltodextrins

-

Conditions : Optimal activity at 98°C (hyperthermophilic conditions), pH 7.0, with 5 mM substrate .

-

Kinetics :

4-α-Glucanotransferase Activity

-

Reaction : Transfers glucosyl residues between maltoheptaose chains, forming cyclodextrins (CDs) or linear maltodextrins .

-

Product Analysis :

Phosphorolysis

This compound acts as an activator for phosphorylase B, facilitating the synthesis of heptulose-2-phosphate:

-

Reaction : Maltoheptaose + Phosphate → Heptulose-2-phosphate + Shorter oligosaccharides .

-

Role : Critical in glycogen metabolism studies, particularly in analyzing phosphorylase enzyme kinetics .

Inhibition of α-Amylase

Maltoheptaose derivatives are used to study α-amylase inhibition by polyphenols:

-

Assay : Hydrolysis of maltoheptaoside (a chromogenic analog) quantified via chromatography .

-

Key Findings :

Inhibitor IC₅₀ (Maltoheptaoside) IC₅₀ (Amylose) Acarbose 2.37 ± 0.11 µM 2.08 ± 0.01 µM Epigallocatechin gallate <50% inhibition 20.41 ± 0.25 µM

Cyclodextrin Production

4-α-Glucanotransferase converts maltoheptaose into β-cyclodextrins (7 glucose units):

-

Reaction : Maltoheptaose → β-Cyclodextrin + Linear byproducts .

-

Verification : TLC and autoradiography confirm cyclodextrin formation .

Substrate for Maltodextrin Hydrolases

In Enterococcus faecalis, the enzyme MmdH hydrolyzes maltoheptaose:

科学研究应用

Drug Delivery Systems

Maltoheptaose hydrate 90 has been utilized in the development of advanced drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles enhance the solubility and bioavailability of poorly soluble drugs.

Nanoparticle Formulations

- Maltoheptaose-block-Polyisoprene (MH-b-PI) : This formulation has been shown to encapsulate curcumin effectively, achieving an entrapment efficiency of approximately 70%. The nanoparticles demonstrated stability in simulated gastric and intestinal fluids, making them promising carriers for oral drug delivery .

- Maltoheptaose-block-Polystyrene (MH-b-PS) : In a study involving tamoxifen delivery, MH-b-PS nanoparticles exhibited higher cytotoxicity towards MCF-7 cancer cells compared to free tamoxifen. The encapsulation efficiency was recorded at 80.9%, with a controlled release profile that suggests potential for targeted therapy .

Glycoliposome Applications

Maltoheptaose has been incorporated into glycoliposomes for antibiotic delivery. These glycoliposomes demonstrated enhanced interactions with bacterial cells, specifically E. coli, leading to significant reductions in bacterial colony counts when delivering rifampicin .

Food Industry Applications

In the food sector, this compound serves as a functional ingredient due to its ability to enhance texture and stability in various products.

Sweetening Agent

Maltoheptaose can be used as a low-calorie sweetener in food formulations. Its sweetness profile allows it to replace higher-calorie sugars while maintaining taste quality .

Emulsification and Stabilization

The compound is also explored for its emulsifying properties, which can improve the texture and shelf-life of food products by stabilizing emulsions .

Biomedicine and Therapeutics

The unique properties of this compound extend into biomedicine, where it is investigated for various therapeutic applications.

Cancer Treatment

Research indicates that nanoparticles derived from maltoheptaose can effectively deliver chemotherapeutic agents directly to cancer cells, potentially reducing side effects associated with traditional chemotherapy .

Targeted Drug Delivery

The ability of maltoheptaose-coated nanoparticles to interact with glucose transporters on cell surfaces enhances their uptake by target cells, making them suitable for targeted drug delivery strategies in treating diseases like cancer .

Summary of Findings

The applications of this compound span across multiple domains, showcasing its versatility as a drug carrier, food ingredient, and therapeutic agent.

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Drug Delivery | MH-b-PI nanoparticles for curcumin | 70% entrapment efficiency; stable in fluids |

| MH-b-PS nanoparticles for tamoxifen | 80.9% encapsulation; higher cytotoxicity | |

| Food Industry | Sweetener | Low-calorie alternative |

| Emulsifier | Improves texture and shelf-life | |

| Biomedicine | Cancer treatment via targeted drug delivery | Enhanced uptake through glucose transporters |

作用机制

Maltoheptaose hydrate exerts its effects through several mechanisms:

Radiation Absorption: The compound absorbs microwaves and other forms of radiation, making it an effective radiation absorber.

Hydrogen Bond Formation: It forms hydrogen bonds, which can lead to the formation of alcohols in solution.

Enzyme Activation: Activates phosphorylase B, which is crucial for the preparation of heptulose-2-phosphate.

相似化合物的比较

Maltohexaose: Composed of six glucose units.

Maltopentaose: Composed of five glucose units.

Maltotetraose: Composed of four glucose units.

Maltotriose: Composed of three glucose units.

Uniqueness: Maltoheptaose hydrate stands out due to its higher degree of polymerization, which provides unique properties such as lower osmotic pressure, higher viscosity, and better film-forming capabilities . These characteristics make it particularly valuable in applications requiring specific molecular interactions and stability.

生物活性

Maltoheptaose hydrate 90 (M7H90) is a maltooligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds, with the molecular formula . This compound has gained attention for its various biological activities, particularly in metabolic processes and potential prebiotic effects.

1. Enzymatic Activation and Metabolism

This compound acts as an activator of phosphorylase B , an enzyme crucial for glycogen metabolism. This activation leads to the production of heptulose-2-phosphate, which plays a significant role in energy metabolism and glucose regulation . The enzymatic activity of M7H90 suggests its potential utility in managing blood sugar levels, although further research is needed to fully elucidate these mechanisms.

2. Prebiotic Potential

M7H90 has been identified as a potential prebiotic, meaning it may stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacteria . These bacteria are known for their health benefits, including improved gut health and enhanced immune function. Preliminary studies indicate that maltoheptaose may selectively promote the proliferation of these beneficial microbes.

Table 1: Summary of Biological Activities of this compound

Case Study: Prebiotic Effects on Gut Microbiota

A study exploring the effects of this compound on gut microbiota demonstrated that supplementation with M7H90 led to a significant increase in the population of Bifidobacteria in animal models. The study reported improvements in gut health markers and suggested potential applications in dietary supplements aimed at enhancing gut flora.

4. Applications in Food and Health Industries

This compound is being explored for its applications in various industries:

- Food Industry : As a prebiotic ingredient in functional foods aimed at promoting digestive health.

- Pharmaceuticals : Potential use in formulations targeting metabolic disorders due to its role in glucose regulation.

- Nutraceuticals : Development of dietary supplements that leverage its prebiotic properties.

5. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and application, particularly concerning its metabolic effects and prebiotic potential. Further studies are warranted to confirm these findings, explore the underlying mechanisms, and assess the long-term benefits of M7H90 supplementation on human health.

The ongoing research into maltooligosaccharides like M7H90 could lead to significant advancements in nutritional science and therapeutic applications.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUKDCVGFUMISC-VPMWRFTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583490 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1171.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-07-7 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。